2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound is a α,β-unsaturated cyanamide derivative featuring a difluoromethylsulfanyl group at the para position of the anilide nitrogen and a 2-(trifluoromethyl)phenyl substituent at the β-position of the propenamide backbone. The trifluoromethyl and difluoromethylsulfanyl groups contribute to its high lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, enhancing electrophilic reactivity, which is critical for covalent binding to biological targets .
Properties
IUPAC Name |
2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2OS/c19-17(20)27-14-7-5-13(6-8-14)25-16(26)12(10-24)9-11-3-1-2-4-15(11)18(21,22)23/h1-9,17H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMHBFWLBNDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C16H12F5N2S
- Molecular Weight: 396.34 g/mol
- Key Functional Groups:
- Cyano group (-C≡N)
- Trifluoromethyl group (-CF3)
- Difluoromethyl sulfanyl group (-SF2)
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly against various bacterial strains and cancer cell lines. The following sections detail specific findings related to the biological activity of the target compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of compounds structurally related to This compound .
Minimum Inhibitory Concentration (MIC) Studies
A study highlighted the antibacterial properties of trifluoromethyl-substituted compounds against Gram-positive bacteria, showing MIC values as low as 0.78 μg/ml for certain derivatives. The presence of hydrophobic halogen substituents was crucial for enhancing antimicrobial activity, indicating that the trifluoromethyl and difluoromethyl groups might contribute positively to the activity of our target compound .
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Trifluoromethyl Derivative | 0.78 | Staphylococcus aureus |
| Bromo-substituted Compound | 0.78 | Enterococcus faecalis |
| Sulfonamide Derivative | >50 | Various Gram-positive strains |
Cytotoxicity and Selectivity
In assessing the safety profile of similar compounds, cytotoxicity tests on human embryonic kidney (HEK293) cells revealed selectivity factors ranging from 13 to 33 for potent antimicrobial agents . These findings suggest that while the compounds are effective against bacteria, they exhibit relatively low toxicity towards human cells.
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Similar trifluoromethylated compounds have shown promising results in inhibiting tumor growth in various cancer models. For instance, bicalutamide, a known androgen receptor antagonist with structural similarities, has demonstrated potent anticancer activity in vivo without significantly affecting serum levels of luteinizing hormone (LH) or testosterone .
Case Studies and Research Findings
-
Case Study on Staphylococcus aureus:
- A study found that a series of trifluoromethyl derivatives exhibited bactericidal effects with low MIC values against Staphylococcus aureus.
- Time-kill assays confirmed these compounds' effectiveness in eradicating both growing and stationary phase cells, suggesting their potential use in treating persistent infections .
- In Vivo Studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in:
Aryl substituents on the propenamide backbone.
Sulfur-containing groups (e.g., sulfanyl vs. sulfonyl).
Fluorination patterns (mono-, di-, or trifluoromethyl groups).
Representative Compounds
*Calculated based on structural data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
